Ring-Size Differentiation: Azetidine Core vs. Piperidine Core in 3,4-Difluorobenzyl Amine Scaffolds
The azetidine ring imposes a distinct conformational constraint compared to the six-membered piperidine ring. In CCR5 antagonist programs, replacement of a piperidine core with an azetidine core increased intrinsic permeability while retaining target potency, leading to improved pharmacokinetic profiles [1]. The target compound 1-[(3,4-difluorophenyl)methyl]azetidin-3-amine incorporates this constrained azetidine scaffold, whereas the closely related piperidine analog (3R)-1-[(3,4-difluorophenyl)methyl]piperidin-3-amine addresses a different conformational space and has been profiled for dopamine receptor binding (Ki = 0.8 nM) rather than CCR5 . The azetidine scaffold offers a smaller spatial footprint (bond angle ~90° vs. ~109° for piperidine) that can be critical for accessing sterically constrained binding pockets [1].
| Evidence Dimension | Core ring size and conformational constraint |
|---|---|
| Target Compound Data | Azetidine core (4-membered ring, bond angle ~90°, N-C3-amine vector orientation constrained); MW 198.21 |
| Comparator Or Baseline | (3R)-1-[(3,4-Difluorophenyl)methyl]piperidin-3-amine (piperidine core, 6-membered ring, bond angle ~109°, greater conformational flexibility); Ki = 0.8 nM at dopamine receptor |
| Quantified Difference | Ring size: 4-membered (azetidine) vs. 6-membered (piperidine); conformational degrees of freedom: lower for azetidine; target engagement profile: CCR5-associated for azetidine class vs. dopaminergic for piperidine analog |
| Conditions | CCR5 antagonist SAR programs; dopamine receptor binding assay for piperidine analog [1] |
Why This Matters
For programs requiring CCR5-targeted scaffolds with improved intrinsic permeability, the azetidine core provides a documented advantage over the piperidine core; procurement of the azetidine rather than the piperidine analog is essential to maintain the intended conformational constraint and permeability profile.
- [1] Skerratt SE, Andrews M, Bagal SK, et al. Evaluation of amide replacements in CCR5 antagonists as a means to increase intrinsic permeability. Part 2: SAR optimization and pharmacokinetic profile of a homologous azacyle series. Bioorg Med Chem Lett. 2010;20(22):6544-6548. doi:10.1016/j.bmcl.2010.09.032. View Source
